molecular formula C18H17N3OS2 B2593442 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034397-23-2

2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2593442
CAS No.: 2034397-23-2
M. Wt: 355.47
InChI Key: RCMIMTYHSBSKRT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound with the molecular formula C₁₈H₁₇N₃OS₂ and a molecular weight of 355.5 g/mol . Its structure integrates a pyrazine ring, a thiophene moiety, and a benzylthio-acetamide chain, presenting a multifaceted heterocyclic scaffold of significant interest in medicinal chemistry research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. While the specific biological profile of this compound is under investigation, its molecular architecture shares key features with other pharmacologically active molecules. Structurally related propanamide and acetamide derivatives have been extensively studied for their anticonvulsant properties, with quantitative structure-activity relationship (QSAR) models indicating the importance of descriptors such as HOMO-LUMO energy gap and electrophilicity index for this activity . Furthermore, heterocyclic amide derivatives containing thiophene rings have demonstrated notable antimicrobial and antioxidant activities in experimental assays . The presence of the thioether (benzylthio) group is also a feature of interest in various bioactive compounds . Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships in various biological systems. It is supplied with guaranteed high purity and stability for research purposes. Handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c22-17(13-23-12-14-5-2-1-3-6-14)21-11-15-18(20-9-8-19-15)16-7-4-10-24-16/h1-10H,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIMTYHSBSKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

    Coupling with Pyrazinyl Moiety: The benzylthiol is then reacted with 3-(thiophen-2-yl)pyrazine-2-carbaldehyde in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthioether (-S-CH₂C₆H₅) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield/Notes
H₂O₂ (30%)RT, 12 h, AcOH solvent2-(Benzylsulfinyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide~65% yield; confirmed via LC-MS
m-CPBA0°C → RT, DCM, 4 h2-(Benzylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamideRequires stoichiometric control

Key Findings :

  • Oxidation selectivity depends on the oxidizing agent strength.

  • Sulfoxide formation is reversible under reducing conditions .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl group participates in nucleophilic substitutions, particularly at the methylene bridge adjacent to the pyrazine ring.

Nucleophile Base Product Application
NH₃ (aq.)NaH, THF2-(Benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)amineIntermediate for further functionalization
R-OH (Primary)K₂CO₃, DMFAlkoxy-substituted derivativesImproved solubility profiles

Mechanistic Insight :

  • Sodium hydride deprotonates the methylene group, enabling nucleophilic attack .

Electrophilic Aromatic Substitution (EAS) on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position.

Electrophile Catalyst Product Regioselectivity
Br₂FeBr₃2-(Benzylthio)-N-((3-(5-bromothiophen-2-yl)pyrazin-2-yl)methyl)acetamide>90% at 5-position
HNO₃H₂SO₄Nitro-substituted thiophene derivativeLimited yield due to pyrazine sensitivity

Challenges :

  • Competing reactivity of the pyrazine ring under strong acidic conditions .

Reduction of the Pyrazine Ring

The pyrazine moiety can be reduced to a piperazine analog under hydrogenation.

Reagent Conditions Product Outcome
H₂ (1 atm)Pd/C, MeOH, 24 h2-(Benzylthio)-N-((3-(thiophen-2-yl)piperazin-2-yl)methyl)acetamideFull saturation confirmed via ¹H NMR

Applications :

  • Reduced analogs show enhanced bioavailability in preclinical models.

Cross-Coupling Reactions

The brominated thiophene derivative (from EAS) participates in Suzuki-Miyaura couplings.

Boron Reagent Catalyst Product Yield
PhB(OH)₂Pd(PPh₃)₄2-(Benzylthio)-N-((3-(5-phenylthiophen-2-yl)pyrazin-2-yl)methyl)acetamide78% isolated yield

Limitations :

  • Steric hindrance from the pyrazine ring reduces coupling efficiency with bulky aryl groups .

Thioether Cleavage

The benzylthio group can be cleaved under radical or acidic conditions.

Reagent Conditions Product Notes
Na/NH₃ (l)-33°C, 1 hN-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamideRadical-initiated cleavage
HI (conc.)Reflux, 6 h2-Hydroxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamideCompeting hydrolysis of acetamide

Scientific Research Applications

Anticonvulsant Activity

Preliminary studies suggest that 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide exhibits significant anticonvulsant properties. Compounds with similar structural features have shown efficacy in treating neurological disorders, particularly epilepsy. The presence of thiophene and pyrazine rings is often correlated with enhanced activity against various biological targets, including sodium channels involved in seizure pathways .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests a promising SAR profile. Similar compounds have demonstrated that modifications to the benzylthio or pyrazine moieties can significantly impact their biological activity. For example:

CompoundStructural FeatureBiological Activity
N-benzylacetamideAcetamide with benzyl groupAnticonvulsant
4-thiophenecarboxamideContains thiophene ringAntimicrobial
5-pyrazinaminePyrazine derivativeAnticancer

The specific combination of benzylthio and pyrazine groups in this compound may contribute to unique pharmacological profiles not observed in other similar compounds .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophen-2-yl pyrazinyl moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide and related acetamide derivatives:

Compound Name / ID Core Structure Key Substituents/Modifications Synthesis Steps Reported Biological Activity Reference
This compound Pyrazine-thiophene Benzylthioacetamide chain Likely multi-step Not explicitly reported N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-thiophene Cyano group, thiophene-linked acetamide Two-step (acid activation) Not explicitly reported
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]acetamides (3a-3k) Benzothiazole-methylenedioxy Methylenedioxybenzothiazole, varied thio/piperazine Three-step (acetylation, substitution) AChE/BChE inhibition (e.g., 3c: IC₅₀ = 0.030 µM)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Thiophene-acetyl Acetyl, bromoacetamide One-step (halogenation) Intermediate for further derivatization
N-((S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(...)acetamide (146H) Pyrazine-chloro-methylthio Difluorophenyl, cyclopropa-pyrazolyl Multi-step (amide coupling) Antiproliferative (patent context)

Key Structural and Functional Differences

Heterocyclic Core :

  • The target compound uniquely combines pyrazine and thiophene rings, whereas analogs like 3a-3k (benzothiazole) or 146H (pyrazine-chloro-methylthio) prioritize different heterocycles. Pyrazine-thiophene systems may enhance π-π stacking or hydrogen-bonding interactions compared to benzothiazole or simple thiophene cores .

Substituent Diversity: The benzylthio group in the target compound contrasts with the methylenedioxy group in 3a-3k or the cyano group in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Thioether linkages (e.g., benzylthio) are known to improve metabolic stability compared to ester or ether groups .

Biological Activity: Compounds 3a-3k demonstrate potent acetylcholinesterase (AChE) inhibition (IC₅₀ values < 0.1 µM), comparable to donepezil, a standard Alzheimer’s drug . The target compound’s pyrazine-thiophene scaffold may similarly target neurological enzymes but lacks explicit data.

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis, similar to 146H , whereas simpler analogs (e.g., N-(3-acetyl-2-thienyl)-2-bromoacetamide ) are synthesized in one step. Chloroacetyl chloride or PyBOP-mediated couplings are common strategies .

Biological Activity

2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzylthio group, thiophene ring, and pyrazine moiety, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H17_{17}N3_3OS2_2, with a molecular weight of approximately 355.47 g/mol. The structure features:

Component Description
Benzylthio GroupEnhances lipophilicity and potential enzyme interactions
Thiophene RingKnown for antimicrobial and anti-inflammatory properties
Pyrazine MoietyOften linked to anticancer activity

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures have shown promise in various therapeutic areas:

  • Anticonvulsant Properties : Compounds containing benzylthio and pyrazine groups have been associated with anticonvulsant effects, suggesting potential utility in treating epilepsy and other neurological disorders.
  • Antimicrobial Activity : The presence of the thiophene ring often correlates with enhanced activity against bacterial and fungal pathogens, indicating that this compound could be explored for its antimicrobial properties.
  • Anticancer Potential : Pyrazine derivatives are frequently investigated for their anticancer properties. This compound's unique combination of functional groups may contribute to its effectiveness against various cancer cell lines.

While specific mechanisms of action for this compound remain to be fully elucidated, it is hypothesized that the compound may interact with key enzymes or receptors involved in disease processes. The structural characteristics suggest potential binding interactions that could modulate biological pathways relevant to its pharmacological effects.

Case Studies and Research Findings

Research into similar compounds provides insights into the potential efficacy of this compound:

Study on Analog Compounds

A study investigating analogs of benzylidene derivatives demonstrated significant inhibition of tyrosinase activity, a key enzyme in melanin synthesis, indicating potential applications in hyperpigmentation disorders . Although not directly related to our compound, these findings highlight the relevance of structural components shared among these compounds.

Antioxidant Activity

In cell-based experiments, certain analogs exhibited strong antioxidant efficacy comparable to established controls. This suggests that this compound may also possess antioxidant properties that could protect against oxidative stress-related diseases .

Synthesis and Production

The synthesis of this compound involves several steps:

  • Formation of Benzylthio Intermediate : Reaction of benzyl chloride with thiourea.
  • Acetamide Formation : Reaction with chloroacetyl chloride.
  • Final Substitution : Reaction with 3-thiophenepyridine under basic conditions.

These synthetic routes allow for modifications that can optimize the compound's properties for specific applications.

Q & A

Q. What are the common synthetic routes for 2-(benzylthio)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Substitution reactions for introducing thiophene or pyrazine moieties. For example, thiophene derivatives can be prepared via nucleophilic substitution using thiophene-2-carbaldehyde under acidic or basic conditions .
  • Step 2 : Benzylthio group incorporation via thiol-alkylation or Mitsunobu reactions. Evidence from analogous compounds shows that mild conditions (e.g., DMF, 50–80°C) minimize side reactions .
  • Step 3 : Acetamide coupling using carbodiimide-based condensing agents (e.g., EDCI) in dichloromethane with triethylamine as a base .
  • Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., iron powder for nitro reduction in acidic media) significantly impact yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and intermolecular interactions (e.g., N–H⋯N bonds observed in analogous acetamides) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify benzylthio (–SCH2_2C6_6H5_5) and pyrazine protons. 1^1H-15^{15}N HMBC can confirm amide linkages .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry, especially for sulfur and nitrogen content .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), following protocols from hydrazone-based acetamide studies .
  • Enzyme Inhibition : Target enzymes like DNA gyrase or dihydrofolate reductase using fluorometric assays, with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require inert atmospheres to prevent oxidation of thiol groups .
  • Catalyst Tuning : Replace EDCI with DCC/HOBt for sterically hindered substrates. Evidence from pyrazolo-benzothiazin acetamides shows improved yields (70–85%) with microwave-assisted synthesis .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation) and adjust stoichiometry of benzylthiol .

Q. What computational methods are used to predict binding affinity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution on the thiophene and pyrazine rings, which influence π-π stacking with biological targets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., kinase domains). For example, pyrazine derivatives show affinity for ATP-binding pockets due to planar heterocycles .
  • ADMET Prediction : Tools like SwissADME assess logP (<5) and bioavailability, critical for prioritizing analogs .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) detects conformational flexibility, such as rotameric states of the acetamide group .
  • Multi-Technique Validation : Cross-validate IR (amide I/II bands) and mass spectrometry (HRMS for molecular ion) with crystallographic data .
  • Hydrogen Bonding Analysis : Compare experimental (X-ray) and computed (DFT) hydrogen bond lengths to identify discrepancies caused by crystal packing .

Q. What strategies address inconsistent bioactivity across structural analogs?

  • Methodological Answer :
  • SAR Studies : Systematically modify substituents (e.g., replace benzylthio with methylthio) and test against a panel of cell lines. For example, thiophene-containing analogs show enhanced antiproliferative activity due to increased lipophilicity .
  • Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., sulfoxide formation) that may deactivate the compound .
  • Crystallographic Correlations : Link bioactivity trends to intermolecular interactions (e.g., halogen bonding in 2,6-dichlorophenyl derivatives enhances antimicrobial potency) .

Data Analysis & Contradictions

Q. How should researchers analyze conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Compare Hill slopes to assess mechanism differences .
  • Pathway Enrichment : RNA-seq or proteomics identifies cell-specific targets (e.g., overexpression of efflux pumps in resistant lines) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Standardized Protocols : Pre-treat cells with identical passage numbers and serum batches .
  • Internal Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each plate .
  • Blinded Analysis : Randomize sample IDs to eliminate observer bias during data collection .

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